REACTION_CXSMILES
|
Br[CH:2](C)[C:3]([C:8]1[CH:9]=[CH:10][C:11]([S:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[C:12]([CH2:14][C:15]([O-:17])=[O:16])[CH:13]=1)(OC)OC.[C:26](=O)([O-:28])[OH:27].[Na+].C(O)C>O>[C:26]([CH:3]([C:8]1[CH:9]=[CH:10][C:11]([S:18][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)=[C:12]([CH2:14][C:15]([OH:17])=[O:16])[CH:13]=1)[CH3:2])([OH:28])=[O:27] |f:1.2|
|
Name
|
5-(2-bromo-1,1-dimethoxypropyl)-2-phenylthiophenylacetate
|
Quantity
|
4.39 g
|
Type
|
reactant
|
Smiles
|
BrC(C(OC)(OC)C=1C=CC(=C(C1)CC(=O)[O-])SC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was distilled
|
Type
|
CUSTOM
|
Details
|
to remove distillates
|
Type
|
TEMPERATURE
|
Details
|
The residue was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C(C)C=1C=CC(=C(C1)CC(=O)O)SC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.15 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 13.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |